molecular formula C34H32FeN4O4+ B1673052 Panhematina CAS No. 16009-13-5

Panhematina

Número de catálogo: B1673052
Número CAS: 16009-13-5
Peso molecular: 616.5 g/mol
Clave InChI: GGIDWJQWCUJYRY-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hemin, also known as ferric chloride heme, is an iron-containing porphyrin with chlorine that can be formed from a heme group, such as heme B found in the hemoglobin of human blood . It is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand .


Synthesis Analysis

Hemin is endogenously produced in the human body, for example during the turnover of old red blood cells . The effects of additives in the culture medium on the biosynthesis of heme were studied using Escherichia coli as a model microorganism. 5-Aminolaevulinic acid and hemin increased the heme concentration in E. coli by a factor of 1.5 and 4.5, respectively .


Molecular Structure Analysis

Hemin is protoporphyrin IX containing a ferric iron (Fe 3+) ion with a coordinating chloride ligand . Chemically, hemin differs from the related heme-compound hematin chiefly in that the coordinating ion is a chloride ion in hemin, whereas the coordinating ion is a hydroxide ion in hematin .


Chemical Reactions Analysis

Hemin has been reported to bind to the CXXCH motif and inhibit the function of Ca 2+ - and voltage-gated K + channel, Slo1 .


Physical and Chemical Properties Analysis

Hemin is soluble in dilute ammonia, and in solutions of NaOH with hematin formation (the Cl is displaced by an OH group); practically insoluble in dilute acid or carbonate solutions; soluble in strong organic bases such as trimethylamine, p-toluidine and dimethylaniline; soluble in concentrated H2SO4 with loss of Fe; sparingly soluble in 70-80% alcohol; practically insoluble, but stable, in water .

Aplicaciones Científicas De Investigación

Tratamiento de la porfiria aguda intermitente (PAI)

La hematina intravenosa (i.v.) se ha utilizado en el tratamiento de la porfiria aguda intermitente (PAI) desde principios de la década de 1970 y está disponible comercialmente como Panhematin® (hemina para inyección) desde 1983 . La PAI es un trastorno genético que afecta la producción de hemo, una sustancia vital para el cuerpo. El tratamiento con Panhematina ayuda a regular la síntesis de hemo en el cuerpo .

Farmacocinética y farmacodinámica

Se ha demostrado que el aclaramiento de las infusiones de hematina i.v. se ajusta a un modelo de dos compartimentos que consiste en una tasa inicial rápida seguida de una segunda fase más lenta y prolongada . Este modelo está respaldado por la evidencia que demuestra que la hematina se une primero a la hemopexina y, una vez saturada, en segundo lugar a la albúmina .

Toxicología

La hematina, reconstituida con agua estéril, se degrada rápidamente y se hipotetiza que los productos de degradación conducen a morbilidades como tromboflebitis, trombocitopenia y anticoagulación transitoria . La reconstitución con albúmina sérica humana produce una preparación de hematina bien tolerada y mejora significativamente su estabilidad .

Efectos hemostáticos

La reconstitución con albúmina produce una preparación significativamente más estable que la reconstitución con agua estéril y puede conducir a una administración más tolerable con menos interferencia hemostática . La hematina, una vez administrada, se elimina por vía hepática y se representa mejor farmacocinéticamente por un modelo de dos compartimentos que comprende una fase inicial rápida seguida de una segunda fase más lenta .

Tratamiento de otras porfirias

Además de la PAI, la this compound también se utiliza en el tratamiento de otros tipos de porfirias . Estos son un grupo de trastornos genéticos raros que afectan el sistema nervioso y la piel.

Mecanismo De Acción

Target of Action

Panhematin, also known as Hemin or Chlorohemin, is an iron-containing porphyrin . Its primary target is the enzyme δ-aminolevulinic acid synthase , which plays a crucial role in the synthesis of porphyrin in the liver and bone marrow .

Mode of Action

Panhematin acts by limiting the hepatic and/or marrow synthesis of porphyrin . This action is likely due to the inhibition of δ-aminolevulinic acid synthase , the rate-limiting enzyme in the porphyrin/heme biosynthetic pathway .

Biochemical Pathways

The biochemical pathway primarily affected by Panhematin is the heme biosynthetic pathway . By inhibiting δ-aminolevulinic acid synthase, Panhematin reduces the rate of porphyrin synthesis, thereby preventing the accumulation of neurotoxic porphyrin precursors .

Pharmacokinetics

The pharmacokinetics of Panhematin are best represented by a two-compartment model . After administration, hematin is first bound by hemopexin and, upon saturation, second by albumin . This results in a rapid initial clearance rate followed by a slower and prolonged second phase . The highest intravenous human hematin dose reported in the literature was 12.2 mg/kg, which resulted in acute gastrointestinal pain, paresthesia, and acute tubercular necrosis .

Result of Action

The administration of Panhematin leads to a decrease in the synthesis of porphyrin, reducing the accumulation of neurotoxic porphyrin precursors . This results in the amelioration of recurrent attacks of acute intermittent porphyria .

Action Environment

The action of Panhematin can be influenced by various environmental factors. For instance, the reconstitution of hematin with human serum albumin produces a significantly more stable preparation than reconstitution with sterile water, leading to a more tolerable administration with less hemostatic interference . Furthermore, the efficacy of Panhematin can be enhanced by an appropriate period of carbohydrate loading prior to administration .

Safety and Hazards

Hemin is made from human plasma (part of the blood) which may contain viruses and other infectious agents. Donated plasma is tested and treated to reduce the risk of it containing infectious agents, but there is still a small possibility it could transmit disease . Personal precautions, protective equipment, and emergency procedures include avoiding dust formation, avoiding breathing vapours, mist or gas, and wearing personal protective equipment/face protection .

Direcciones Futuras

Hemin has been shown to improve lipid metabolism and insulin sensitivity in both cultured hepatocytes and mice fed a high-fat diet . This shows the potential beneficial effects of hemin from food on lipid and glucose metabolism .

Análisis Bioquímico

Biochemical Properties

Panhematin works by lowering the production of a certain enzyme in the body . It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the enzyme δ-aminolevulinic acid synthetase 1 (ALAS1) .

Cellular Effects

Panhematin has been observed to have significant effects on various types of cells and cellular processes . It helps control symptoms such as pain, increased heart rate or blood pressure, and changes in mental status .

Molecular Mechanism

The molecular mechanism of Panhematin involves its interaction with biomolecules and its role in enzyme inhibition or activation . It is protoporphyrin IX containing a ferric iron ion (heme B) with a chloride ligand .

Temporal Effects in Laboratory Settings

Panhematin undergoes rapid chemical decomposition in solution . Therefore, it should not be reconstituted until immediately before use .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Panhematin in animal models are limited, the standard dose in clinical practice is 3 to 4 mg/kg/day . In more severe cases, the dose may be repeated no earlier than every 12 hours .

Metabolic Pathways

Panhematin is involved in the heme biosynthesis pathway . It limits the rate of porphyria/heme biosynthesis possibly by inhibiting the enzyme δ-aminolevulinic acid synthetase 1 (ALAS1) .

Transport and Distribution

Panhematin is administered intravenously . It is recommended to use a large arm vein or a central venous catheter for administration to minimize the risk of phlebitis .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hemin involves the condensation of pyrrole and pyridine-2-carboxaldehyde to form porphobilinogen, which is then oxidized to form uroporphyrinogen III. This is further cyclized to form the porphyrin ring, which is then metallated with iron to form Hemin.", "Starting Materials": [ "Pyrrole", "Pyridine-2-carboxaldehyde", "Acetic acid", "Sodium acetate", "Ammonium chloride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Iron (III) chloride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of pyrrole and pyridine-2-carboxaldehyde to form porphobilinogen in the presence of acetic acid and sodium acetate", "Step 2: Oxidation of porphobilinogen with ammonium chloride, sodium nitrite, and hydrochloric acid to form uroporphyrinogen III", "Step 3: Cyclization of uroporphyrinogen III with sodium hydroxide to form the porphyrin ring", "Step 4: Metallation of the porphyrin ring with iron (III) chloride and hydrogen peroxide to form Hemin" ] }

Número CAS

16009-13-5

Fórmula molecular

C34H32FeN4O4+

Peso molecular

616.5 g/mol

Nombre IUPAC

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+)

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2

Clave InChI

GGIDWJQWCUJYRY-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3]

SMILES canónico

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+3]

Apariencia

Solid powder

16009-13-5

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Alkaline Hematin D 575
Alkaline Hematin D-575
Chloride, Ferriheme
Chloride, Ferriprotoporphyrin IX
Chlorohemin
Ferrihaem
Ferriheme Chloride
Ferriprotoporphyrin
Ferriprotoporphyrin IX
Ferriprotoporphyrin IX Chloride
Hematin
Hematin D-575, Alkaline
Hemin
Panhematin
Protohemin
Protohemin IX

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemin
Reactant of Route 2
Hemin
Reactant of Route 3
Hemin
Reactant of Route 4
Hemin
Reactant of Route 5
Hemin
Reactant of Route 6
Hemin
Customer
Q & A

Q1: How does hemin interact with cells to influence erythroid progenitor cell growth?

A1: Hemin demonstrates a specific stimulatory effect on the growth of primitive murine erythroid progenitors (day 7 BFUE) in vitro []. This effect is dose-dependent and more pronounced in methylcellulose cultures compared to plasma clot cultures. Hemin's mechanism of action likely involves enhancing the proliferation and/or differentiation of these progenitor cells, as suggested by increased colony size and earlier appearance in culture.

Q2: Can hemin protect against hemin-induced neurotoxicity, and if so, how?

A2: While hemin is known to induce neurotoxicity, morphine has been shown to offer protection against this effect []. This protection is likely mediated by the activation of opioid receptors, leading to decreased intracellular calcium levels, a key player in hemin-induced neuronal death.

Q3: What role does hemin play in the context of sickle cell disease?

A3: Hemin exhibits a unique auto-amplification phenomenon in sickle cell disease, contributing to tissue injury []. Hemin infusion in sickle cell mice triggers acute intravascular hemolysis, leading to the release of even more hemin from red blood cells. This vicious cycle exacerbates oxidative stress and tissue damage.

Q4: How does hemin contribute to the virulence of Porphyromonas gingivalis, a periodontal pathogen?

A4: Hemin is essential for Porphyromonas gingivalis to survive in the iron-limited environment of the oral cavity []. Under iron-depleted conditions, the bacterium upregulates genes involved in iron uptake and host cell adhesion/invasion, processes crucial for its virulence.

Q5: Can hemin protect against cadmium stress in plants, and what are the underlying mechanisms?

A5: Hemin application has been shown to alleviate cadmium stress in maize by influencing sucrose and nitrogen metabolism, and regulating endogenous hormones []. Hemin enhances sucrose accumulation in leaves, promotes nitrogen uptake and assimilation, and modulates hormone levels, collectively contributing to improved plant tolerance against cadmium toxicity.

Q6: What is the molecular formula and weight of hemin?

A6: Hemin, also known as ferric chloride heme, has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.95 g/mol.

Q7: What spectroscopic techniques are used to characterize hemin and its interactions?

A7: Various spectroscopic methods have been employed to study hemin: * UV-Vis Spectroscopy: Used to monitor hemin binding to proteins and DNA, as well as its oxidation state changes [, , ]. * Fluorescence Spectroscopy: Utilized to study hemin interactions with lipoproteins [] and to detect zinc protoporphyrin IX uptake in cells []. * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on hemin-protein complexes and their interactions with substrates [, ]. * Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to identify and characterize radical species generated during hemin-catalyzed reactions []. * Resonance Raman Spectroscopy: Provides insights into the heme structure and environment in proteins and enzymes [].

Q8: Can hemin be incorporated into drug delivery systems?

A8: Hemin can be successfully incorporated into block copolymer micelles, creating artificial peroxidase systems with enhanced stability and catalytic activity in aqueous environments []. This highlights the potential of using hemin in diverse applications, including biocatalysis and biosensing.

Q9: Does hemin exhibit catalytic activity?

A9: Hemin demonstrates peroxidase-like activity, catalyzing the oxidation of various substrates in the presence of hydrogen peroxide [, ]. This property makes hemin-based systems attractive for applications such as biosensing and biocatalysis.

Q10: How does the structure of hemin relate to its ability to bind and oxidize lipoproteins?

A10: Hemin binds to lipoproteins like LDL and HDL with high affinity, even in the presence of other serum components []. The heme ring inserts into the lipoprotein surface monolayer, with the carboxylic acid groups interacting with positively charged regions of the protein. This binding facilitates the oxidation of lipoproteins by hemin in the presence of hydrogen peroxide, potentially contributing to atherosclerosis development.

Q11: Have computational methods been applied to study hemin and its interactions?

A11: Yes, computational studies, including molecular docking and molecular dynamics simulations, have provided valuable insights into hemin's interactions with proteins like the 2-oxoglutarate carrier []. These simulations help understand the binding modes and potential regulatory mechanisms of hemin on target proteins.

Q12: What is the impact of solid dispersion on hemin's pharmaceutical properties?

A12: Solid dispersion significantly improves the solubility and dissolution rate of hemin, enhancing its bioavailability by up to 49 times compared to pure hemin []. This formulation strategy holds promise for developing hemin-based therapeutics with improved efficacy.

Q13: How does hemin administration affect erythroid progenitor cells in a patient with acute variegate porphyria?

A13: Intravenous hemin treatment in a patient with acute variegate porphyria led to a decrease in the number of blood burst-forming unit-erythroid (BFU-E) cells []. This finding suggests that hemin can modulate erythropoiesis in vivo, highlighting its potential therapeutic application in erythropoietic disorders.

Q14: Has hemin's therapeutic potential been explored in animal models of disease?

A14: Yes, pre-treatment with hemin has shown protective effects against ischemia/reperfusion injury in rat hearts []. Hemin reduces infarct size, improves ventricular function, and decreases the release of cardiac injury markers. This protective effect is linked to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties.

Q15: Can topical hemin application improve wound healing in diabetic individuals?

A15: Topical application of hemin (0.5%) has demonstrated promising wound healing properties in a rat model of diabetes []. Hemin accelerates wound contraction, enhances collagen synthesis, and modulates the expression of pro- and anti-inflammatory cytokines, contributing to faster and more efficient wound repair.

Q16: Does hemin offer protection against high-fat diet-induced liver damage?

A16: Hemin treatment has been shown to protect against non-alcoholic steatohepatitis (NASH) induced by a high-fat diet in rats []. Hemin reduces liver enzyme levels (AST and ALT), decreases oxidative stress markers, and improves liver histology, suggesting its potential therapeutic application in NASH.

Q17: Can hemin be targeted to specific cell types?

A17: The development of hemin-loaded block copolymer micelles [] opens possibilities for targeted drug delivery. By modifying the surface properties of these micelles, it may be possible to achieve selective delivery of hemin to specific cell types or tissues, enhancing its therapeutic efficacy and minimizing off-target effects.

Q18: Are there any biomarkers to monitor hemin's therapeutic effects?

A18: Hemin induces the expression of HO-1, an enzyme with protective effects against oxidative stress and inflammation [, , ]. Therefore, HO-1 levels could potentially serve as a biomarker to monitor the therapeutic efficacy of hemin treatment.

Q19: How can hemin levels be measured in biological samples?

A19: Several analytical techniques are available to quantify hemin in biological samples. These include:* Spectrophotometry: Hemin absorbs light in the visible and ultraviolet regions, allowing for its quantification using spectrophotometric methods.* High-performance liquid chromatography (HPLC): This technique separates and quantifies hemin based on its chemical properties.

Q20: What factors influence the solubility of hemin?

A20: Hemin's solubility is influenced by several factors, including pH, temperature, and the presence of other molecules. Solid dispersion techniques have proven effective in enhancing hemin's solubility and dissolution rate [], improving its bioavailability for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.